3-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3-Methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a methyl group is attached to one of the benzene rings at the 3-position, and a carboxylic acid group is attached to the 4-position of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with a halogenated biphenyl carboxylic acid under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid can be converted to 3-carboxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: The reduction of the carboxylic acid group yields 3-Methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Depending on the electrophile used, various substituted biphenyl derivatives can be formed.
Scientific Research Applications
3-Methyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-Methylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4-Methyl-[1,1’-biphenyl]-4-carboxylic acid: The methyl group is positioned differently, affecting its steric and electronic properties.
3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains additional methyl and carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
3-Methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methyl group and a carboxylic acid group on a biphenyl scaffold makes it a versatile intermediate for various synthetic and industrial applications.
Properties
IUPAC Name |
2-methyl-4-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIDRFUQUEUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555729 | |
Record name | 3-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69240-50-2 | |
Record name | 3-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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